7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Overview
Description
“7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine” is a chemical compound with the molecular formula C8H8N2 . It is a derivative of imidazo[1,2-a]pyrimidines, which are known for their wide variety of biological activities, including antimicrobial, analgesic, antipyretic, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of related compounds, such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives, has been achieved through a series of steps starting from commercially available 2-amino pyrimidine . The condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux led to the generation of hydrazone derivatives .Molecular Structure Analysis
The molecular structure of “this compound” and its derivatives can be confirmed by 1H, 13C NMR, Mass, and IR spectral data .Scientific Research Applications
Synthesis and Chemistry
- Synthesis of Bicyclic Imidazoles : A novel one-pot catalytic synthesis method for bicyclic imidazole derivatives, including 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, was developed using a tandem hydroformylation-cyclization sequence. This method shows high selectivity and yields for these compounds (Bäuerlein et al., 2009).
- Intramolecular Cyclization : The synthesis of 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine, achieved by intramolecular cyclization, was used to produce conformationally restricted farnesyltransferase inhibitor analogues with improved in vivo metabolic stability (Dinsmore et al., 2000).
- Enantioselective Hydrogenation : Direct hydrogenation of tetrahydroimidazo[1,2-a]pyridines, including this compound, was achieved enantioselectively using a ruthenium/N-heterocyclic carbene catalyst. This method is notable for its regioselectivity and tolerance of various functional groups (Schlepphorst et al., 2018).
Medicinal and Biological Applications
- Anticancer Activity : Novel selenylated imidazo[1,2-a]pyridines, including derivatives of this compound, showed promising activity against breast cancer cells. These compounds exhibited cytotoxicity, DNA cleavage, and apoptosis-inducing properties in MCF-7 cells (Almeida et al., 2018).
Agricultural Applications
- Insecticidal Activities : A series of tetrahydroimidazo[1,2-a]pyridine derivatives were synthesized and tested against pea aphids. The presence of specific substituents, such as a fluoro group, significantly increased their insecticidal activities (Zhang et al., 2010).
Safety and Hazards
While specific safety and hazard information for “7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine” is not available, related compounds such as tetrahydroimidazo[1,2-a]pyrazine have been classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3, indicating potential toxicity if ingested, skin and eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-2-4-10-5-3-9-8(10)6-7/h3,5,7H,2,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYRDZITMISMEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN2C=CN=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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